Kirel

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

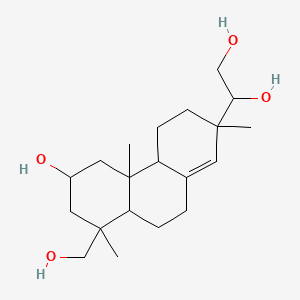

1-[6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYNTARIOIRWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Kirrel Protein in Kidney Podocyte Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirrel (also known as Neph1) protein is a critical component of the kidney's glomerular filtration barrier, specifically localized to the slit diaphragm of podocytes. As a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily, Kirrel is indispensable for maintaining the structural integrity and signaling functions of podocytes. Its interactions with other slit diaphragm proteins, particularly nephrin, and its role in regulating the actin cytoskeleton are central to preventing proteinuria and preserving kidney function. This technical guide provides an in-depth analysis of the function of Kirrel in kidney podocytes, detailing its signaling pathways, protein interactions, and the consequences of its dysfunction. It also presents key quantitative data, detailed experimental protocols, and visual representations of associated molecular pathways to serve as a comprehensive resource for researchers and professionals in the field of nephrology and drug development.

Core Function of Kirrel in the Podocyte Slit Diaphragm

Kirrel is a cornerstone of the slit diaphragm, the specialized cell-cell junction between the interdigitating foot processes of adjacent podocytes. This intricate structure is a key determinant of glomerular permeability.[1][2] Kirrel's function can be broadly categorized into two interconnected roles: structural support and signal transduction.

1.1. Structural Integrity: The extracellular domain of Kirrel engages in both homophilic and heterophilic interactions with nephrin, another crucial slit diaphragm protein.[3] These interactions form a zipper-like scaffold that bridges the filtration slit, physically preventing the passage of large molecules like albumin from the blood into the urine. The cytoplasmic domain of Kirrel anchors this extracellular scaffold to the intracellular actin cytoskeleton via interactions with adaptor proteins such as podocin and ZO-1.[3] This connection is vital for maintaining the unique architecture of the podocyte foot processes.

1.2. Signal Transduction: Beyond its structural role, Kirrel is an active signaling molecule.[1][2] In response to various stimuli, including glomerular injury, Kirrel, in concert with nephrin, initiates intracellular signaling cascades that are essential for podocyte health and response to stress.[1][4] These signaling events primarily regulate the dynamic remodeling of the actin cytoskeleton, a process critical for maintaining the shape and function of the foot processes.[1]

Kirrel-Mediated Signaling Pathways

The intracellular domain of Kirrel is a hub for signaling activities that modulate the actin cytoskeleton. These pathways are crucial for both the maintenance of normal podocyte architecture and the response to injury.

2.1. Regulation of the Actin Cytoskeleton: The Kirrel-nephrin signaling complex is a key regulator of actin polymerization.[3] Upon activation, this complex transduces phosphorylation-mediated signals that lead to the assembly of an actin polymerization complex at the podocyte intercellular junction.[3] While the complete pathway is still under investigation, it is understood that the cytoplasmic tail of Kirrel is actively involved in signaling events that orchestrate the organization and modulation of the actin cytoskeleton.[1] Disruption of this signaling leads to foot process effacement, a hallmark of podocyte injury and nephrotic syndrome.[1]

2.2. Response to Glomerular Injury: In response to glomerular injury, Kirrel and nephrin trigger a downstream signaling cascade.[1][4] This can involve the phosphorylation of key tyrosine residues on the intracellular domains of these proteins. For instance, the Src family kinase Fyn has been shown to catalyze nephrin phosphorylation.[3] These phosphorylation events create docking sites for downstream signaling molecules, initiating a series of events that can lead to either adaptive and protective responses or, if the injury is severe or prolonged, pathological changes like foot process effacement and proteinuria.[1][4]

Signaling Pathway Diagram

Caption: Kirrel signaling at the podocyte slit diaphragm.

Protein Interactions

Kirrel's function is critically dependent on its interactions with a network of other proteins within the podocyte.

-

Nephrin: Forms a core structural and signaling complex with Kirrel at the slit diaphragm.[3]

-

Podocin: A hairpin-like membrane protein that localizes Kirrel and nephrin to lipid rafts and connects them to the cytoskeleton.

-

ZO-1 (Zonula occludens-1): A scaffolding protein that links the Kirrel-nephrin complex to the actin cytoskeleton.[3] The interaction between Kirrel and ZO-1 is crucial for maintaining the structural integrity of the slit diaphragm.

-

Par3/Par6/aPKC complex: The Kirrel-nephrin complex binds to this polarity complex to regulate podocyte cell polarity.[3]

Consequences of Kirrel Dysfunction

Mutations in the KIRREL gene or disruption of Kirrel protein function have severe consequences for glomerular filtration.

4.1. Steroid-Resistant Nephrotic Syndrome (SRNS): Homozygous mutations in the KIRREL1 gene are a cause of SRNS, a condition characterized by heavy proteinuria that does not respond to steroid therapy and often progresses to end-stage renal disease.[1][5]

4.2. Podocyte Foot Process Effacement: Deletion of Kirrel in mouse models leads to the effacement, or flattening, of podocyte foot processes.[1] This structural change disrupts the slit diaphragm and leads to a loss of the glomerular filtration barrier's integrity.

4.3. Proteinuria: The breakdown of the filtration barrier due to Kirrel dysfunction results in the leakage of large amounts of protein, primarily albumin, into the urine. Quantification of proteinuria in Kirrel knockout mouse models confirms this critical functional consequence.

4.4. Mislocalization of Kirrel: Studies have shown that mutations in Kirrel can lead to its mislocalization away from the podocyte cell membrane, with accumulation in subcellular compartments like early endosomes, the Golgi apparatus, and lysosomes.[1] This defective trafficking prevents Kirrel from performing its function at the slit diaphragm and impairs intercellular integrity.[1]

Quantitative Data

| Parameter | Value/Observation | Organism/System | Reference |

| Predicted Molecular Weight (Kirrel A) | ~87 kDa | In silico | [6] |

| Predicted Molecular Weight (Kirrel B) | ~70 kDa | In silico | [6] |

| Kirrel mRNA Expression in Myogenesis | Gradual reduction during differentiation | Mouse C2C12 cells | [6] |

| Effect of Kirrel Knockout | Perinatal lethality and proteinuria | Mouse | [6] |

| Urine Protein/Creatinine Ratio in MRL/lpr mice (model of lupus nephritis) | Significantly elevated compared to control | Mouse | [7] |

Experimental Protocols

6.1. Immunofluorescence Staining of Kirrel in Cultured Human Podocytes

This protocol is adapted from methodologies described in studies investigating Kirrel mislocalization.[4]

Objective: To visualize the subcellular localization of Kirrel protein in cultured human podocytes.

Materials:

-

Cultured human podocytes on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody: anti-FLAG antibody (if using FLAG-tagged Kirrel constructs) or a specific anti-Kirrel antibody

-

Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture: Grow human podocytes on sterile glass coverslips in appropriate culture medium. For studies of mutant proteins, podocytes can be stably transfected with FLAG-tagged wild-type or mutant Kirrel constructs.

-

Fixation: Wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): If staining for intracellular epitopes of Kirrel or co-localizing with intracellular markers, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. For staining extracellular epitopes (as with an N-terminal FLAG-tag), this step should be skipped.[4]

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Mounting: Wash the coverslips once with PBS and then mount them onto glass slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a confocal microscope. Acquire images at appropriate wavelengths for the fluorophores used.

6.2. Co-Immunoprecipitation of Kirrel and Associated Proteins

Objective: To investigate the in vivo or in vitro interaction between Kirrel and its binding partners (e.g., ZO-1).

Materials:

-

Podocyte cell lysate or kidney tissue homogenate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against Kirrel

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies for Western blotting (anti-Kirrel and anti-putative binding partner)

Procedure:

-

Lysate Preparation: Lyse cultured podocytes or homogenized kidney tissue in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody against Kirrel to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding elution buffer. Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil to elute and denature the proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and perform Western blotting using antibodies against Kirrel (to confirm successful immunoprecipitation) and the putative interacting protein (e.g., ZO-1).

Experimental Workflow Diagram

Caption: Key experimental workflows for studying Kirrel protein.

Conclusion and Future Directions

Kirrel is a multifaceted protein that is fundamental to the integrity and function of the kidney's filtration barrier. Its roles in maintaining the structure of the slit diaphragm and in mediating crucial signaling pathways that govern the podocyte's actin cytoskeleton are well-established. Dysfunction of Kirrel is directly implicated in the pathogenesis of nephrotic syndrome.

Future research should focus on further elucidating the downstream effectors of Kirrel-mediated signaling to identify novel therapeutic targets. A deeper understanding of the mechanisms that regulate Kirrel expression and localization at the slit diaphragm could also pave the way for interventions aimed at preserving or restoring podocyte function in the face of glomerular diseases. The development of small molecules or biologics that can modulate Kirrel's interactions or signaling activity holds promise for the treatment of proteinuric kidney diseases.

References

- 1. Mutations in KIRREL1, a slit diaphragm component, cause steroid-resistant nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Kirrel1 kirre like nephrin family adhesion molecule 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mutations in KIRREL1, a slit diaphragm component, cause steroid-resistant nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of novel Kirrel isoform during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Kirrel Gene Family in Neuronal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirrel gene family, comprising Kirrel1 (Neph1), Kirrel2 (Neph3/Kirrel3L), and Kirrel3 (Neph2), encodes a group of transmembrane proteins belonging to the immunoglobulin (Ig) superfamily.[1] These proteins act as cell adhesion molecules and play crucial roles in the development and function of the nervous system.[1][2] Initially characterized for their function in the kidney, recent research has increasingly highlighted their importance in neuronal migration, axon fasciculation, and synapse formation.[2][3] Dysregulation of Kirrel gene expression, particularly KIRREL3, has been implicated in several neurodevelopmental disorders, including autism spectrum disorder (ASD) and intellectual disability, making this gene family a significant area of investigation for novel therapeutic strategies.[2][4][5] This technical guide provides an in-depth overview of the expression of the Kirrel gene family in neuronal development, focusing on quantitative data, experimental methodologies, and key signaling pathways.

Data Presentation: Expression and Phenotypes

The following tables summarize quantitative data related to the expression of the Kirrel gene family and the phenotypes observed in knockout mouse models.

Table 1: Expression of Kirrel3 mRNA in Human and Mouse Brain Regions [6]

| Brain Region | Human Expression (nTPM) | Mouse Expression |

| Cerebral Cortex | High | High |

| Thalamus | High | High |

| Cerebellum | High | High |

| Amygdala | High | High |

| Hippocampus | High | High |

| Olfactory Bulb | High | High |

nTPM: normalized Transcripts Per Million. Data is qualitative ("High") as specific numerical values were not consistently available across datasets. Source data from GTEx, Human Protein Atlas, BioGPS, and Allen Brain Atlas.

Table 2: Cellular Expression of Kirrel3 in the Brain [5][6]

| Cell Type | Expression Status | Brain Region |

| Excitatory Neurons | Enriched | Amygdala, Hippocampal Dentate Gyrus (DG) |

| Inhibitory Neurons | Enriched | LAMP5-LHX6, Chandelier, and MGE-derived interneurons |

| Oligodendrocytes | Enriched | - |

Table 3: Phenotypes of Kirrel3 Knockout Mice [2][6]

| Phenotype Category | Observation |

| Social Behavior | Subtle deficits in social recognition, reduced male-male aggression.[6] |

| Cognitive Function | Impaired novel object memory, impaired contextual memory discrimination.[6] |

| Motor Function | Hyperactivity in open field tests, enhanced coordination on rotarod tasks.[6] |

| Sensory Processing | Deficit in processing high-intensity sounds.[6] |

| Synaptic Structure | Significant reduction in mossy fiber filopodia synapses in the hippocampus.[6] |

| Neuronal Activity | Increased CA3 neuron activity.[6] |

Signaling Pathways and Molecular Interactions

Kirrel proteins, particularly Kirrel3, function primarily through homophilic cell adhesion, where the extracellular domain of a Kirrel protein on one cell binds to the same Kirrel protein on an adjacent cell.[7] This interaction is crucial for processes like axon coalescence and synapse formation.[7] While a complete intracellular signaling cascade is still under investigation, several key interactions have been identified.

Kirrel3-Mediated Synapse Formation

In the hippocampus, Kirrel3 is essential for the formation of synapses between the mossy fibers of dentate gyrus (DG) neurons and GABAergic interneurons.[8][9] This process is mediated by the homophilic binding of Kirrel3 expressed on both the presynaptic (DG neuron) and postsynaptic (GABAergic neuron) cells.

Caption: Kirrel3-mediated homophilic binding at the synapse.

Interaction with Postsynaptic Density Proteins

Kirrel3 has been shown to interact with the postsynaptic scaffolding protein PSD-95 through its C-terminal PDZ domain-binding motif.[10][11] This interaction suggests a role for Kirrel3 in anchoring the synaptic adhesion complex to the postsynaptic density and potentially modulating synaptic strength.

Caption: Interaction of Kirrel3 with PSD-95.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the Kirrel gene family. Below are outlines of key experimental protocols.

In Situ Hybridization for Kirrel mRNA Detection

This protocol is used to visualize the spatial expression pattern of Kirrel mRNA in brain tissue sections.

1. Probe Preparation:

-

Linearize a plasmid containing the Kirrel cDNA of interest.

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe using in vitro transcription with a kit (e.g., from Roche).

-

Purify the probe and verify its integrity and concentration.

2. Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain in a sucrose/PBS solution gradient.

-

Embed the brain in an appropriate medium (e.g., OCT) and section on a cryostat (16-20 µm).

-

Mount sections on coated slides.

3. Hybridization:

-

Pretreat sections with proteinase K to improve probe accessibility.

-

Acetylate the sections to reduce background signal.

-

Prehybridize the sections in hybridization buffer for 2-4 hours at 65°C.

-

Hybridize with the DIG-labeled probe overnight at 65°C in a humidified chamber.

4. Washing and Detection:

-

Perform stringent washes in SSC buffer at 65°C to remove unbound probe.

-

Block the sections with a blocking solution (e.g., containing sheep serum).

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash to remove unbound antibody.

-

Develop the color reaction using NBT/BCIP substrate until the desired signal intensity is reached.

-

Stop the reaction, dehydrate the sections, and mount with a coverslip.

Caption: In Situ Hybridization Workflow.

Immunohistochemistry for Kirrel Protein Localization

This protocol is used to visualize the subcellular localization of Kirrel proteins in neurons.

1. Tissue/Cell Preparation:

-

For tissue sections, follow the fixation and sectioning protocol as for in situ hybridization.

-

For cultured neurons, fix with 4% PFA for 15-20 minutes at room temperature.

2. Staining:

-

Permeabilize the cells/tissue with a detergent (e.g., Triton X-100) in PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., containing goat serum and BSA) for 1 hour.

-

Incubate with a primary antibody specific to the Kirrel protein of interest overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

3. Imaging:

-

Visualize the staining using a confocal or fluorescence microscope.

References

- 1. Mice lacking the synaptic adhesion molecule Neph2/Kirrel3 display moderate hyperactivity and defective novel object preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abnormal behaviours relevant to neurodevelopmental disorders in Kirrel3-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Kirrel3-Mediated Synapse Formation Is Attenuated by Disease-Associated Missense Variants | Journal of Neuroscience [jneurosci.org]

- 5. Frontiers | Evaluation of the synapse adhesion molecule Kirrel3 in neurological disease [frontiersin.org]

- 6. Evaluation of the synapse adhesion molecule Kirrel3 in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular and structural basis of olfactory sensory neuron axon coalescence by Kirrel receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Autism-Associated Gene Kirrel3 in Developed Synapse Maintenance – RANGE: Journal of Undergraduate Research (2023) [uen.pressbooks.pub]

- 9. The intellectual disability gene Kirrel3 regulates target-specific mossy fiber synapse development in the hippocampus | eLife [elifesciences.org]

- 10. Frontiers | Increased Excitatory Synaptic Transmission of Dentate Granule Neurons in Mice Lacking PSD-95-Interacting Adhesion Molecule Neph2/Kirrel3 during the Early Postnatal Period [frontiersin.org]

- 11. Increased Excitatory Synaptic Transmission of Dentate Granule Neurons in Mice Lacking PSD-95-Interacting Adhesion Molecule Neph2/Kirrel3 during the Early Postnatal Period - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kirrel Protein Signaling Pathways in Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirrel family of immunoglobulin superfamily cell adhesion molecules plays a pivotal role in mediating cell-cell recognition and adhesion in a variety of biological processes, from the intricate wiring of the nervous system to the filtration barrier of the kidney. These single-pass transmembrane proteins, including Kirrel1 (also known as NEPH1), Kirrel2, and Kirrel3, are crucial for tissue development and homeostasis. Dysregulation of Kirrel protein function has been implicated in neurological disorders such as autism spectrum disorder and intellectual disability, as well as in kidney diseases like nephrotic syndrome.[1][2][3] This technical guide provides a comprehensive overview of the signaling pathways governed by Kirrel proteins in cell adhesion, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Signaling Pathways Involving Kirrel Proteins

Kirrel proteins primarily mediate cell adhesion through homophilic and heterophilic interactions. These binding events initiate intracellular signaling cascades that influence cell morphology, migration, and synapse formation. Two major signaling pathways have been identified to be modulated by Kirrel proteins: the Hippo signaling pathway and the PI3K/AKT/mTOR pathway.

Homophilic and Heterophilic Adhesion

Kirrel proteins exhibit homophilic binding, where a Kirrel protein on one cell binds to the same type of Kirrel protein on an adjacent cell. For instance, Kirrel3 mediates synapse formation between specific neurons through such homophilic interactions.[2][4] In addition to homophilic binding, Kirrel proteins can also engage in heterophilic interactions. A notable example is the interaction between Kirrel1 (NEPH1) and Nephrin, another immunoglobulin superfamily protein, which is essential for the formation and maintenance of the slit diaphragm in kidney podocytes.[5][6]

Kirrel1 and the Hippo Signaling Pathway

Recent evidence has established a direct link between Kirrel1 and the Hippo signaling pathway, a crucial regulator of organ size and cell proliferation.[7] Kirrel1 acts as a cell surface receptor that, upon cell-cell contact, recruits the scaffold protein SAV1 (Salvador homolog 1) to the plasma membrane. This recruitment is mediated by the direct interaction between the intracellular domain of Kirrel1 and SAV1.[8] The localization of SAV1 at the cell membrane facilitates the activation of the core Hippo kinase cascade, consisting of MST1/2 and LATS1/2 kinases. Activated LATS1/2 then phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, thereby suppressing cell proliferation and promoting apoptosis.[4][9] This Kirrel1-mediated activation of the Hippo pathway in response to cell adhesion provides a mechanism for contact inhibition of cell growth.

Kirrel1-mediated activation of the Hippo signaling pathway.

Kirrel Proteins and the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. While the precise mechanisms are still under investigation, studies have shown that Kirrel proteins can modulate this pathway.[10][11] Activation of receptor tyrosine kinases (RTKs) by growth factors is a primary trigger for the PI3K/AKT/mTOR pathway. It is hypothesized that Kirrel proteins, through their role in cell adhesion and organization of membrane domains, may influence the activity of RTKs or downstream signaling components. Upon activation, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a range of downstream targets, including mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell growth.[3][6][12][13]

Modulation of the PI3K/AKT/mTOR pathway by Kirrel proteins.

Quantitative Data on Kirrel Protein Interactions

Understanding the biophysical parameters of Kirrel protein interactions is crucial for elucidating their function and for the development of targeted therapeutics. Surface Plasmon Resonance (SPR) is a powerful technique for quantifying the kinetics and affinity of protein-protein interactions.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| HGF - NEPH1 (Kirrel1) | SPR | 25.7 nM | [14] |

| HGF - Nephrin | SPR | 0.4 nM | [14] |

Note: Quantitative data for Kirrel homodimerization is currently limited in the publicly available literature. The provided data highlights the affinity of a growth factor to Kirrel1 and its binding partner Nephrin.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study Kirrel protein signaling in cell adhesion.

Co-Immunoprecipitation (Co-IP) of Kirrel1 and SAV1

This protocol is adapted from studies demonstrating the interaction between Kirrel1 and the Hippo pathway component SAV1.[8]

Objective: To determine if Kirrel1 and SAV1 physically interact within a cell.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged Kirrel1 (e.g., Myc-Kirrel1-HA) and tagged SAV1 (e.g., Flag-SAV1)

-

Transfection reagent (e.g., PEI)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Flag antibody (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-Myc and anti-Flag)

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells to 70-80% confluency.

-

Co-transfect cells with plasmids encoding Myc-Kirrel1-HA and Flag-SAV1 using a suitable transfection reagent.

-

Incubate for 24-48 hours post-transfection.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the pre-cleared supernatant to a new tube.

-

Add the anti-Flag antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

-

Collect the beads using a magnetic stand and discard the supernatant.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with wash buffer.

-

After the final wash, remove all supernatant and resuspend the beads in elution buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

-

Western Blot Analysis:

Co-Immunoprecipitation workflow for Kirrel1-SAV1 interaction.

Cell Aggregation Assay for Kirrel3 Homophilic Adhesion

This protocol is based on methods used to demonstrate the homophilic binding of Kirrel3.[8]

Objective: To assess the ability of Kirrel3 to mediate cell-cell aggregation.

Materials:

-

CHO (Chinese Hamster Ovary) or HEK293T cells

-

Expression plasmid for Kirrel3 (e.g., mCherry-2A-FLAG-Kirrel3-pBOS) and a control plasmid (e.g., mCherry-pBOS)

-

Transfection reagent

-

HEPES Mg2+-free (HMF) buffer

-

0.01% Trypsin in HMF

-

24-well plates coated with 1% BSA in HMF

-

Nutator or orbital shaker

Procedure:

-

Cell Culture and Transfection:

-

Culture CHO or HEK293T cells to 70-80% confluency.

-

Transfect cells with the Kirrel3 expression plasmid or the control plasmid.

-

Incubate for 48 hours post-transfection.

-

-

Cell Dissociation and Preparation:

-

Wash cells with HMF buffer.

-

Detach cells using 0.01% trypsin in HMF.

-

Centrifuge the detached cells and resuspend in HMF.

-

Count the cells and adjust the concentration to 1 x 10^5 cells per well.

-

-

Aggregation Assay:

-

Add 100,000 cells to each well of a pre-coated 24-well plate.

-

Place the plate on a nutator at 37°C for 90 minutes to allow for aggregation.

-

-

Quantification:

-

Image the wells using a fluorescence microscope.

-

Quantify the degree of aggregation by measuring the size and number of cell clusters. This can be done using image analysis software by calculating the ratio of the area of aggregated cells to the total area of fluorescent cells.

-

Cell aggregation assay workflow for Kirrel3.

Yeast Two-Hybrid (Y2H) Screen for Kirrel3 Interacting Proteins

The yeast two-hybrid system is a powerful genetic method to identify protein-protein interactions.[7][9]

Objective: To screen a cDNA library for proteins that interact with the intracellular domain of Kirrel3.

Principle: The intracellular domain of Kirrel3 is fused to the DNA-binding domain (DBD) of a transcription factor (the "bait"). A library of cDNA clones is fused to the activation domain (AD) of the same transcription factor (the "prey"). If the bait and a prey protein interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for selection and identification of the interacting prey protein.

Generalized Protocol:

-

Bait Plasmid Construction:

-

Clone the cDNA encoding the intracellular domain of Kirrel3 into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

-

-

Bait Characterization:

-

Transform the bait plasmid into a suitable yeast strain (e.g., AH109).

-

Confirm that the bait protein is expressed and does not auto-activate the reporter genes.

-

-

Library Screening:

-

Transform a pre-transformed yeast cDNA library (fused to the GAL4 activation domain) with the bait plasmid.

-

Alternatively, co-transform the bait plasmid and the library plasmid into the yeast reporter strain.

-

Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for colonies where an interaction is occurring.

-

-

Identification of Positive Clones:

-

Isolate plasmids from the positive yeast colonies.

-

Sequence the prey plasmids to identify the interacting proteins.

-

-

Validation of Interactions:

-

Re-transform the identified prey plasmids with the original bait plasmid and a control bait plasmid into the yeast reporter strain to confirm the specificity of the interaction.

-

Further validate the interaction using an independent method, such as co-immunoprecipitation.

-

Logical principle of the Yeast Two-Hybrid system.

Conclusion

Kirrel proteins are integral players in cell adhesion, orchestrating complex signaling pathways that are fundamental to development and tissue function. Their engagement in homophilic and heterophilic interactions triggers intracellular cascades, including the Hippo and PI3K/AKT/mTOR pathways, thereby regulating critical cellular processes. The methodologies detailed in this guide provide a robust framework for the continued investigation of Kirrel protein function. A deeper understanding of these signaling networks will not only advance our knowledge of fundamental cell biology but also pave the way for the development of novel therapeutic strategies for a range of associated diseases. Further research is warranted to obtain more quantitative biophysical data on Kirrel interactions and to fully elucidate the intricate downstream signaling events.

References

- 1. Gene information | Lipid Droplet Knowledge Portal [lipiddroplet.org]

- 2. elifesciences.org [elifesciences.org]

- 3. youtube.com [youtube.com]

- 4. The intellectual disability gene Kirrel3 regulates target-specific mossy fiber synapse development in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 8. Next-Generation Yeast Two-Hybrid Screening to Discover Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 9. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. ulab360.com [ulab360.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. KIRREL1 kirre like nephrin family adhesion molecule 1 [Phalacrocorax aristotelis] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Discovery of Novel Kirrel Protein Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kin of Irre-like (Kirrel) family of proteins are type I transmembrane glycoproteins belonging to the immunoglobulin superfamily. They are known to play crucial roles in cell-cell adhesion and signaling in various tissues, including the kidney, muscle, and nervous system. Recent research has unveiled the existence of novel Kirrel protein isoforms, generated through alternative splicing of the Kirrel genes. These newly discovered isoforms often exhibit unique structural features, such as truncated cytoplasmic domains, which can lead to altered signaling capabilities and distinct functional roles. This technical guide provides an in-depth overview of the discovery of these novel Kirrel isoforms, focusing on their characterization, the experimental methodologies employed in their identification, and their involvement in key signaling pathways.

Newly Discovered Kirrel Isoforms

Alternative splicing of Kirrel transcripts has been shown to generate multiple protein isoforms with distinct structural and functional properties. Two key examples are the discovery of a novel Kirrel isoform in myogenesis and several splice variants of Kirrel3 in skeletal muscle and the brain.

Kirrel B: A Novel Isoform in Myogenesis

A novel murine Kirrel isoform, termed Kirrel B, has been identified during in vitro myogenesis.[1][2] This isoform arises from a missed splice site in exon 14 of the Kirrel gene, resulting in a truncated cytoplasmic domain compared to the previously known Kirrel A isoform.[1] Notably, the protein expression of Kirrel B is inversely correlated with the occurrence of cell fusion events during myogenesis, a stark contrast to the expression patterns of its Drosophila homologs, Roughest (Rst) and Kin of Irre (Kirre).[1][2] Chemical inhibition of myoblast fusion leads to an upregulation of Kirrel B protein levels, further supporting its inverse relationship with this critical developmental process.[1][2]

Structurally, the truncation of the cytoplasmic domain in Kirrel B results in the loss of a GRB2-binding motif. This motif in Kirrel A is known to be involved in inducing actin nucleation at the plasma membrane, a process essential for muscle cell fusion.[1] The absence of this motif in Kirrel B suggests it may have different signaling capabilities compared to Kirrel A.

Kirrel3 Splice Variants

Studies in adult human skeletal muscle have identified at least three alternatively spliced mRNA transcripts of the Kirrel3 gene.[3][4] Two of these splice variants had not been previously described in human muscle.[3] The expression of Kirrel3 mRNA in adult human skeletal muscle is often sporadic and at low to moderate levels, suggesting a pulsatile expression pattern.[3][4] Western blot analysis has confirmed the presence of several anti-Kirrel3 immunoreactive proteins, indicating the existence of different isoforms or post-translational modifications.[3]

Furthermore, a comprehensive analysis of the mouse hippocampus using targeted, long-read mRNA sequencing has identified 19 distinct Kirrel3 isoforms, including predicted transmembrane and secreted forms.[5] This highlights the extensive diversity of Kirrel3 isoforms in the brain. Analysis of human brain tissue has also revealed 11 Kirrel3 isoforms.[5] This diversity arises from the alternative and independent use of protein-domain coding exons and alternative translation-stop signals.[5]

Quantitative Data on Kirrel Isoform Expression

The following tables summarize the available quantitative data on the expression of novel Kirrel isoforms.

Table 1: Relative mRNA Expression of Total Kirrel (A and B isoforms) during C2C12 Myoblast Differentiation [6][7]

| Differentiation Time (hours) | Mean Relative Kirrel mRNA Expression (Fold Change vs. 0h) | Standard Error of the Mean (SEM) | P-value (vs. 20-22h) |

| 20-22 | 1.20 | 0.05 | - |

| 40-42 | 0.92 | 0.07 | < 0.05 |

| 70-72 | 0.66 | 0.03 | < 0.05 |

Table 2: Predicted Molecular Weights of Murine Kirrel A and Kirrel B Isoforms [1][7]

| Isoform | Predicted Molecular Weight (kDa) |

| Kirrel A | 87.19 |

| Kirrel B | 69.98 |

Signaling Pathways Involving Kirrel Proteins

Kirrel proteins are integral components of complex signaling networks that regulate cell proliferation, differentiation, and survival. Two prominent pathways in which Kirrel proteins, particularly KIRREL1, have been implicated are the Hippo and PI3K/AKT/mTOR pathways.

The Hippo Signaling Pathway

KIRREL1 acts as a cell surface tumor suppressor gene involved in the Hippo signaling pathway.[8] It functions upstream of the core Hippo kinases LATS1/2.[2] KIRREL1 directly interacts with the scaffold protein SAV1, recruiting it to the cell membrane.[2][8] This recruitment is crucial for the activation of the Hippo pathway. The intracellular C-terminal domain of KIRREL1 interacts with both SAV1 and LATS1/2, promoting the activation of LATS1/2 by MST1/2 kinases.[1][9] This leads to the phosphorylation and inhibition of the transcriptional coactivators YAP and TAZ, thereby suppressing cell proliferation.[1][9]

The PI3K/AKT/mTOR Signaling Pathway

KIRREL has been shown to promote the proliferation and angiogenesis of gastric cancer cells through the activation of the PI3K/AKT/mTOR pathway.[9] Overexpression of KIRREL leads to increased phosphorylation of PI3K, AKT, and mTOR.[9] This signaling cascade is a critical regulator of cell growth, survival, and metabolism. The activation of this pathway by KIRREL suggests a role for this protein in tumorigenesis and highlights it as a potential therapeutic target.

Experimental Protocols

The discovery and characterization of novel Kirrel isoforms rely on a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Experimental Workflow for Novel Isoform Discovery

The identification of novel protein isoforms typically follows a multi-step workflow that integrates transcriptomic and proteomic approaches.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Kirrel Isoform Identification

Objective: To detect and amplify specific mRNA transcripts of Kirrel isoforms.

Materials:

-

Total RNA isolated from cells or tissues of interest.

-

Reverse transcriptase enzyme and buffer.

-

dNTPs.

-

Oligo(dT) primers or random hexamers.

-

Taq DNA polymerase and buffer.

-

Forward and reverse primers specific to the Kirrel isoform(s) of interest.

-

Nuclease-free water.

-

Thermocycler.

-

Agarose gel electrophoresis equipment.

Protocol:

-

Reverse Transcription (cDNA Synthesis):

-

In a sterile, nuclease-free tube, combine 1-2 µg of total RNA, 1 µl of oligo(dT) or random hexamer primers, and nuclease-free water to a final volume of 10 µl.

-

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

-

Prepare a master mix containing 4 µl of 5x reaction buffer, 1 µl of RNase inhibitor, 2 µl of 10 mM dNTP mix, and 1 µl of reverse transcriptase.

-

Add 10 µl of the master mix to the RNA-primer mixture.

-

Incubate at 42°C for 60 minutes.

-

Inactivate the reverse transcriptase by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

-

-

Polymerase Chain Reaction (PCR):

-

Prepare a PCR master mix containing 2.5 µl of 10x PCR buffer, 0.5 µl of 10 mM dNTPs, 1 µl of 10 µM forward primer, 1 µl of 10 µM reverse primer, 0.25 µl of Taq DNA polymerase, and nuclease-free water to a final volume of 23 µl per reaction.

-

Add 2 µl of the cDNA template to each PCR tube containing 23 µl of the master mix.

-

Perform PCR using a thermocycler with the following general conditions (annealing temperature and extension time may need optimization based on primers):

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds.

-

Extension: 72°C for 1 minute per kb of expected product size.

-

-

Final extension: 72°C for 10 minutes.

-

-

-

Analysis:

-

Analyze the PCR products by electrophoresis on a 1-2% agarose gel stained with a DNA-binding dye.

-

Visualize the DNA bands under UV light to determine the presence and size of the amplified Kirrel isoform transcripts.

-

For confirmation, PCR products can be purified from the gel and sent for Sanger sequencing.

-

Western Blotting for Kirrel Isoform Detection

Objective: To detect and analyze the expression of Kirrel protein isoforms.

Materials:

-

Cell or tissue lysates.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA or Bradford protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

Electrophoresis apparatus and power supply.

-

Transfer apparatus (wet or semi-dry) and buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to Kirrel (ideally isoform-specific if available).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Sample Preparation:

-

Lyse cells or tissues in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the denatured protein samples into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDA or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunodetection:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Optimal antibody concentration should be determined empirically, but a starting point is often 1:1000).

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Immunoprecipitation (IP) of Kirrel Proteins

Objective: To isolate Kirrel proteins and their interacting partners from a complex mixture.

Materials:

-

Cell or tissue lysates.

-

IP lysis buffer (less stringent than for Western blotting, e.g., containing non-ionic detergents like NP-40 or Triton X-100).

-

Primary antibody against Kirrel.

-

Protein A/G-agarose or magnetic beads.

-

Wash buffer.

-

Elution buffer or Laemmli sample buffer.

Protocol:

-

Lysate Preparation:

-

Prepare cell or tissue lysates using an appropriate IP lysis buffer with protease and phosphatase inhibitors.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary anti-Kirrel antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the Kirrel protein and its binding partners from the beads by resuspending them in elution buffer or by boiling in Laemmli sample buffer for subsequent Western blot analysis.

-

Conclusion

The discovery of novel Kirrel protein isoforms through alternative splicing has added a new layer of complexity to our understanding of this important protein family. The distinct structural features and expression patterns of these isoforms suggest they have specialized functions in various physiological processes, from muscle development to synaptic plasticity. The methodologies outlined in this guide provide a framework for the continued identification and characterization of new Kirrel isoforms and their roles in health and disease. Further research in this area, particularly focusing on isoform-specific functions and their involvement in signaling pathways, holds significant promise for the development of novel therapeutic strategies for a range of human disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pnas.org [pnas.org]

- 9. KIRREL promotes the proliferation of gastric cancer cells and angiogenesis through the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kirrel Protein Structure and Domain Organization

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Kirrel (Kin of IRRE-like) family of proteins are type I transmembrane glycoproteins belonging to the immunoglobulin (Ig) superfamily. Comprising three members in mammals—Kirrel1 (NEPH1), Kirrel2 (NEPH3), and Kirrel3 (NEPH2)—these proteins are crucial players in cell-cell adhesion and recognition events.[1] They are vital for the structural integrity of the kidney's glomerular slit diaphragm and play significant roles in neuronal development and synapse formation.[1][2] Recent evidence has also implicated Kirrel1 as a key upstream regulator of the Hippo tumor suppressor pathway, highlighting its potential as a therapeutic target.[3][4] This document provides a comprehensive technical overview of the Kirrel protein structure, domain organization, signaling functions, and the experimental methodologies used for their characterization.

Core Structure and Domain Organization

Kirrel family proteins share a conserved modular architecture consisting of an N-terminal extracellular domain (ECD), a single-pass transmembrane domain (TM), and a C-terminal intracellular domain (ICD).[3]

-

Extracellular Domain (ECD): The ECD is responsible for mediating cell-cell interactions through homophilic and heterophilic binding. It is composed of five tandem Ig-like domains.[3][5] This region facilitates interactions with other adhesion molecules, such as nephrin, and is essential for the formation of cellular junctions.[6]

-

Transmembrane Domain (TM): A single alpha-helical segment that anchors the protein within the cell membrane. The proper localization of Kirrel to the plasma membrane via this domain is critical for its signaling functions.[3]

-

Intracellular Domain (ICD): The ICD acts as a signaling hub, coupling extracellular adhesion events to intracellular signaling cascades. This domain contains motifs for protein-protein interactions, including binding sites for scaffolding proteins and signaling molecules.[3][7]

Two major isoforms of Kirrel1 have been identified, Kirrel A and Kirrel B, which differ in their intracellular domains. The longer isoform, Kirrel A, contains key signaling motifs, including a GRB2-binding motif and a C-terminal PDZ binding motif, which are absent in the truncated Kirrel B isoform.[7] This structural difference suggests distinct signaling capabilities for each isoform.

Quantitative Data and Biophysical Properties

Quantitative analysis is essential for understanding the molecular basis of Kirrel function. The table below summarizes key quantitative parameters for Kirrel proteins based on available literature. Note that specific binding affinities for many Kirrel interactions are not yet widely reported.

| Parameter | Protein/Complex | Value | Method | Reference |

| Molecular Weight (Predicted) | Murine Kirrel A | ~87 kDa | In Silico Analysis | [7] |

| Murine Kirrel B | ~70 kDa | In Silico Analysis | [7] | |

| Amino Acid Length | Human Kirrel1 | 789 aa | Sequence Data | [7] |

| Murine Kirrel B | 634 aa | Sequence Data | [7] | |

| Domain Boundaries (Kirrel A) | Signal Peptide | 1-47 aa | In Silico Prediction | [5] |

| Ig Domain 1 | 54-151 aa | In Silico Prediction | [5] | |

| Ig Domain 2 | 151-243 aa | In Silico Prediction | [5] | |

| Ig Domain 3 | 256-339 aa | In Silico Prediction | [5] | |

| Ig Domain 4 | 340-422 aa | In Silico Prediction | [5] | |

| Ig Domain 5 | 424-509 aa | In Silico Prediction | [5] | |

| Interaction Domain | Kirrel1 - SAV1 Binding Region | 600-757 aa | Co-Immunoprecipitation | [2] |

| Binding Affinity (Kd) | Kirrel Homophilic Interaction | Not Reported | - | - |

| Kirrel1 - SAV1 | Not Reported | - | - |

Signaling Pathways: The Kirrel-Hippo Connection

A pivotal function of Kirrel1 is its role as an upstream regulator of the Hippo signaling pathway, a critical cascade controlling organ size and suppressing tumorigenesis. Kirrel1 acts as a cell surface receptor that translates cell-cell contact information into an intracellular tumor-suppressive signal.

The mechanism involves the following key steps:

-

Recruitment of SAV1: Upon cell-cell contact, Kirrel1, localized at the plasma membrane, directly interacts with the Hippo pathway component Salvador Family WW Domain Containing Protein 1 (SAV1) through its intracellular domain.[2][3][8]

-

LATS1/2 Activation: This interaction recruits SAV1 to the membrane, which facilitates the activation of the downstream kinases, Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), through phosphorylation by MST1/2.[3][9]

-

YAP/TAZ Inhibition: Activated LATS1/2 then phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).

-

Transcriptional Repression: Phosphorylated YAP/TAZ are sequestered in the cytoplasm, preventing their translocation to the nucleus and thereby inhibiting the expression of pro-proliferative and anti-apoptotic target genes.

-

Feedback Loop: Interestingly, YAP/TAZ can directly induce the expression of the KIRREL1 gene, forming a negative feedback loop that modulates Hippo signaling activity.[3][9]

Experimental Protocols & Workflows

Characterizing the structure and function of Kirrel proteins requires a combination of molecular biology, biochemistry, and cell imaging techniques. Below are representative protocols for key experiments.

Protocol: Co-Immunoprecipitation (Co-IP) of Kirrel1 and SAV1

This protocol details a method to validate the interaction between Kirrel1 and SAV1 in a cellular context.

Objective: To determine if Kirrel1 and SAV1 form a protein complex within cells.

Methodology:

-

Cell Culture & Transfection: Culture HEK293T cells to 70-80% confluency. Co-transfect cells with plasmids encoding FLAG-tagged Kirrel1 and Myc-tagged SAV1 using a lipid-based transfection reagent. Incubate for 48 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice for 30 minutes in 1 mL of ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails).

-

Clarification: Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add 20 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. Add 2 µg of anti-FLAG antibody (for Kirrel1 pulldown). Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer (same as Lysis Buffer but with 0.1% Triton X-100).

-

Elution: Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Myc antibody to detect co-immunoprecipitated SAV1. Probe a separate blot with anti-FLAG to confirm successful immunoprecipitation of Kirrel1.

Protocol: Immunofluorescence (IF) for Kirrel1 Subcellular Localization

This protocol is for visualizing the localization of Kirrel1 at the cell membrane and its co-localization with junctional markers.

Objective: To determine the subcellular localization of Kirrel1.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293A) on sterile glass coverslips in a 24-well plate and grow to desired confluency.

-

Fixation: Gently wash cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in Blocking Buffer (1% BSA in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-Kirrel1 and mouse anti-ZO-1) in Blocking Buffer. Add to the coverslips and incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash three times for 5 minutes each with PBST.

-

Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

-

Counterstaining & Mounting: Wash three times with PBST. Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Wash once with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the samples using a confocal or fluorescence microscope. Capture images in the appropriate channels for Kirrel1, ZO-1, and DAPI.

References

- 1. Kirrel3 kirre like nephrin family adhesion molecule 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Integrated screens uncover a cell surface tumor suppressor gene KIRREL involved in Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. KIRREL - Wikipedia [en.wikipedia.org]

- 7. Identification and characterization of novel Kirrel isoform during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Evolutionary Conservation of the KIRREL Gene Family: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Kin of Irregular Chiasm-like (KIRREL) gene family, a member of the immunoglobulin superfamily, plays a pivotal and evolutionarily conserved role in cell-cell adhesion and signaling. Comprising three paralogous genes in mammals—KIRREL1 (NEPH1), KIRREL2 (NEPH3), and KIRREL3 (NEPH2)—this family is critical for the development and function of specialized cell junctions in the kidney glomerulus (slit diaphragm) and neuronal synapses. Their functional conservation, from invertebrates like Drosophila melanogaster to humans, underscores their fundamental importance in metazoan biology. This technical guide provides an in-depth examination of the evolutionary conservation of the KIRREL gene family, its conserved functional domains, its role in key signaling pathways, and detailed protocols for its study.

The KIRREL Gene Family: An Overview

The mammalian KIRREL gene family consists of three members that arose from gene duplication events, making them paralogs of one another[1][2]. These genes encode single-pass transmembrane proteins essential for mediating homophilic and heterophilic cell-cell interactions. Their invertebrate orthologs in Drosophila, roughest (rst) and kin of irre (kirre), are crucial for processes like myoblast fusion and photoreceptor axon guidance, highlighting the ancient origins of their functions[1].

| Gene Symbol | Aliases | Chromosomal Location (Human) | Key Conserved Functions |

| KIRREL1 | NEPH1, KIRREL | 1q23.1 | Glomerular filtration barrier integrity, synapse formation, tumor suppression[3][4][5] |

| KIRREL2 | NEPH3, FILTRIN, NLG1 | 19q13.12 | Regulation of insulin secretion, glomerular development[6][7] |

| KIRREL3 | NEPH2, KIRRE | 11q24.2 | Target-specific synapse formation, hematopoietic stem cell support[2][8] |

Evolutionary Conservation and Phylogeny

The KIRREL gene family is highly conserved across a wide range of species. The structural and functional similarities between the mammalian KIRREL proteins and their invertebrate counterparts are a testament to their critical roles in organismal development and homeostasis. The high degree of sequence identity among orthologs facilitates the use of model organisms to study human diseases associated with KIRREL dysfunction.

Orthologs and Paralogs

-

Paralogs : Within the human genome, KIRREL1, KIRREL2, and KIRREL3 are paralogs, having arisen from gene duplication events. They share structural similarities but have evolved distinct, albeit sometimes overlapping, expression patterns and functions[1][6].

-

Orthologs : Mammalian KIRREL genes are orthologs of the Drosophila genes roughest (rst) and kin of irre (kirre)[1]. This relationship allows for functional studies in genetically tractable model organisms to provide insights into human KIRREL biology. About 75% of known human disease genes have a recognizable match in the fruit fly genome[9].

Quantitative Conservation Data

The amino acid sequences of KIRREL proteins are highly conserved, particularly within the functional extracellular and intracellular domains. This high level of identity is most pronounced among mammalian orthologs.

| Protein Comparison | Description | Amino Acid (aa) Identity |

| Human KIRREL1 vs. Mouse Kirrel1 | Orthologs | ~98%[10] |

| Human KIRREL2 vs. Mouse Kirrel2 | Orthologs | ~85%[6] |

| Human KIRREL3 vs. Zebrafish Kirrel3 | Orthologs | High (Specific % not available)[8] |

| Human KIRRELs vs. Drosophila rst/kirre | Orthologs | Lower, but functionally significant conservation within domains |

Conservation of Functional Domains

KIRREL proteins share a conserved architecture, which is fundamental to their function as cell adhesion molecules. This structure is conserved from invertebrates to humans.

| Domain / Motif | Location | Conserved Function |

| Signal Peptide | N-terminus | Directs the nascent protein to the secretory pathway. |

| Five Ig-like Domains | Extracellular | Mediate homophilic and heterophilic cell-cell binding and adhesion[10]. |

| Transmembrane Domain | Single-pass | Anchors the protein in the plasma membrane. |

| Cytoplasmic Domain | C-terminus | Interacts with intracellular scaffolding and signaling proteins (e.g., podocin, CASK, SAV1)[2][8]. |

| PDZ-binding Motif | C-terminus | Enables interaction with PDZ domain-containing proteins like ZO-1, crucial for junctional assembly[11]. |

Conserved Signaling Pathways

KIRREL proteins are not merely structural adhesion molecules; they are active participants in intracellular signaling cascades that regulate cell proliferation, survival, and organization.

Hippo Signaling Pathway

Recent studies have identified KIRREL1 as a tumor suppressor that activates the Hippo signaling pathway. By recruiting the Hippo component SAV1 to cell-cell junctions, KIRREL1 promotes the activation of LATS1/2 kinases, leading to the phosphorylation and cytoplasmic sequestration of the oncogenic transcriptional co-activators YAP/TAZ[4]. This function appears to be conserved from mice to humans.

PI3K/AKT/mTOR Signaling Pathway

In the context of gastric cancer, KIRREL1 has been shown to promote cell proliferation and angiogenesis by activating the PI3K/AKT/mTOR pathway. Overexpression of KIRREL1 leads to increased phosphorylation of PI3K, AKT, and mTOR. Conversely, silencing KIRREL1 inhibits this pathway, reducing tumor growth and angiogenesis[4].

Experimental Methodologies

Studying the evolutionary conservation and function of the KIRREL family requires a combination of molecular biology, cell biology, and computational techniques. Below are detailed protocols for key experiments.

Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)

This two-step protocol is used to quantify KIRREL mRNA levels in cells or tissues.

Protocol:

-

RNA Extraction : Isolate total RNA from cell or tissue samples using a standard method like TRIzol reagent or a column-based kit (e.g., RNeasy Kit)[12]. Treat with RNase-free DNase to remove genomic DNA contamination[13].

-

RNA Quantification and Quality Control : Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis (Reverse Transcription) :

-

Prepare a master mix containing 1 µg of total RNA, random hexamers or oligo(dT) primers, dNTPs, and an RNase inhibitor[13][14].

-

Add reverse transcriptase (e.g., SuperScript II/IV)[14].

-

Incubate according to the manufacturer's protocol (e.g., 42-50°C for 50-60 minutes), followed by enzyme inactivation at 70°C for 15 minutes[12][14].

-

The resulting cDNA can be stored at -20°C.

-

-

Quantitative PCR (qPCR) Setup :

-

On ice, prepare a master mix containing SYBR Green qPCR Master Mix, forward and reverse primers for the target KIRREL gene, and nuclease-free water[12][15].

-

Aliquot the master mix into a 96-well qPCR plate.

-

Add diluted cDNA (typically a 1:10 or 1:20 dilution) to the appropriate wells[15]. Include no-template controls (NTC) and -RT controls.

-

-

Run qPCR :

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Set up the thermal cycling program, typically:

-

-

Data Analysis : Determine the cycle threshold (Ct) values. Normalize the target gene Ct values to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate relative gene expression using the comparative Ct (ΔΔCt) method.

Protein-Protein Interaction: Co-Immunoprecipitation (Co-IP)

This protocol is used to identify and validate interaction partners of KIRREL proteins, such as SAV1.

Protocol:

-

Cell Lysis :

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a mild, non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40, protease and phosphatase inhibitors) to preserve protein-protein interactions[16][17].

-

Incubate on ice, then centrifuge at high speed (e.g., 14,000 x g) to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration (e.g., BCA assay).

-

-

Immunoprecipitation :

-

(Optional Pre-clearing) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with a primary antibody specific to the KIRREL protein of interest (the "bait") for several hours to overnight at 4°C with gentle rotation[16].

-

Add equilibrated Protein A/G agarose or magnetic beads and incubate for an additional 1-3 hours at 4°C to capture the antibody-antigen complexes[16].

-

-

Washing :

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis :

-

Elute the protein complexes from the beads by resuspending in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot to detect the "prey" protein (the putative interaction partner) using a specific primary antibody[16]. An input control (a small fraction of the initial lysate) should be run alongside to confirm protein expression.

-

Functional Analysis: Genome-Wide CRISPR-Cas9 Knockout Screen

This high-throughput method can be used to identify genes (like KIRRELs) that are essential for a specific cellular phenotype (e.g., cell survival, drug resistance).

Protocol:

-

Preparation :

-

Transduction :

-

Screening :

-

Readout and Data Analysis :

-

Harvest the surviving cells from both the control and treatment populations.

-

Isolate genomic DNA from each population.

-

Use PCR to amplify the sgRNA-encoding regions from the genomic DNA[11].

-

Sequence the amplified sgRNAs using Next-Generation Sequencing (NGS).

-

Computationally analyze the sequencing data to determine the relative abundance of each sgRNA in the treatment versus control populations. sgRNAs that are significantly depleted or enriched in the treatment group identify genes that are essential for survival or resistance under those conditions, respectively.

-

Conclusion

The KIRREL gene family represents a deeply conserved group of cell adhesion molecules with indispensable roles in biology. Their high degree of conservation in structure, function, and signaling pathway involvement from Drosophila to humans makes them a compelling subject for basic research and a potential target for therapeutic development. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate the complex roles of KIRREL proteins in health and disease.

References

- 1. Identification of novel Kirrel3 gene splice variants in adult human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KIRREL3 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. KIRREL1 kirre like nephrin family adhesion molecule 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. KIRREL - Wikipedia [en.wikipedia.org]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. KIRREL2 - Wikipedia [en.wikipedia.org]

- 8. sinobiological.com [sinobiological.com]

- 9. Drosophila melanogaster - Wikipedia [en.wikipedia.org]

- 10. Recombinant Human Kirrel1/NEPH1 His-tag Protein, CF 10165-K1-050: R&D Systems [rndsystems.com]

- 11. youtube.com [youtube.com]

- 12. stackscientific.nd.edu [stackscientific.nd.edu]

- 13. mcgill.ca [mcgill.ca]

- 14. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 15. clyte.tech [clyte.tech]

- 16. m.youtube.com [m.youtube.com]

- 17. betalifesci.com [betalifesci.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

Molecular Characterization of Kirrel2 in Muscle Tissue: A Technical Guide for Researchers

Abstract

The development and regeneration of muscle tissue are complex processes orchestrated by a multitude of signaling molecules and cell adhesion proteins. Among these, the Kirrel family of proteins, homologs of the Drosophila proteins Kirre and Roughest, have been implicated in myoblast fusion. While research has touched upon Kirrel1 and Kirrel3 in muscle, the specific role of Kirrel2 remains largely unexplored. This technical guide provides a comprehensive framework for the molecular characterization of Kirrel2 in muscle tissue. It is intended for researchers, scientists, and drug development professionals seeking to investigate the potential function of Kirrel2 in myogenesis, muscle repair, and associated pathologies. This document summarizes the current, limited knowledge on Kirrel2 expression, outlines detailed experimental protocols for its study, and presents hypothetical signaling pathways based on related family members to guide future research.

Introduction: The Kirrel Family and a Potential Role in Myogenesis

Skeletal muscle is formed through the fusion of mononucleated myoblasts into multinucleated myotubes, a process known as myogenesis. In Drosophila melanogaster, the immunoglobulin superfamily members Kin of Irre (Kirre) and Roughest (Rst) are essential for this cell fusion process.[1][2] Their mammalian homologs are the Kirrel (or Neph) family of proteins, comprising Kirrel1 (Neph1), Kirrel2 (Neph3), and Kirrel3 (Neph2).[1][3] Given the conserved function of many developmental proteins, the Kirrel family represents a compelling area of investigation for understanding mammalian myoblast fusion.

While studies have identified the presence of Kirrel1 and Kirrel3 in muscle cells and have begun to elucidate their roles, Kirrel2 remains an enigma in this context.[1][4] Predominantly studied for its function in the kidney and nervous system, the expression and function of Kirrel2 in muscle tissue are poorly understood.[5] The generation of a Kirrel2 knockout mouse model revealed a phenotype in the accessory olfactory bulb, but a muscle-specific phenotype was not reported, suggesting potential functional redundancy with other Kirrel family members.[5]

This guide aims to provide the necessary tools and conceptual frameworks to systematically investigate the molecular characteristics of Kirrel2 in muscle tissue.

Current State of Knowledge: Kirrel2 Expression

Direct quantitative data for Kirrel2 expression in muscle tissue is sparse. Most studies on the Kirrel family in myogenesis have either focused on Kirrel1 and Kirrel3 or have measured "total Kirrel" mRNA levels.[1] Public databases and initial expression surveys indicate that Kirrel2 is expressed at low levels in skeletal and heart muscle compared to its high expression in the pancreas and nervous system.[5][6]

To provide a baseline for future quantitative studies, the following table summarizes the available, albeit limited, expression data for the Kirrel family in relevant tissues and cell lines.

| Gene | Tissue/Cell Line | Method | Finding | Reference |

| Kirrel (Total) | C2C12 Myoblasts | qPCR | mRNA levels gradually decrease during differentiation (Day 1 to 3). | [1] |